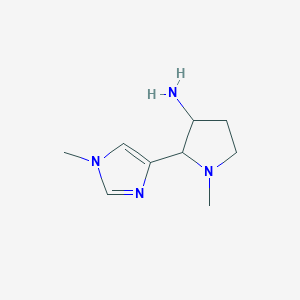

1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine

Description

1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyrrolidine ring substituted with methyl and 1-methylimidazol-4-yl groups at positions 1 and 2, respectively, and an amine group at position 3.

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-methyl-2-(1-methylimidazol-4-yl)pyrrolidin-3-amine |

InChI |

InChI=1S/C9H16N4/c1-12-5-8(11-6-12)9-7(10)3-4-13(9)2/h5-7,9H,3-4,10H2,1-2H3 |

InChI Key |

ULAACDHODZQEAH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1C2=CN(C=N2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine typically involves the construction of the imidazole and pyrrolidine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the cyclization of amido-nitriles, while the pyrrolidine ring can be formed via intramolecular cyclization of amines .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target pathways involved .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes structural differences between the target compound and its analogues:

Key Observations

- Linkage Type : The target compound employs a direct C–C bond between pyrrolidine and imidazole, whereas analogues use sulfonyl (e.g., ), ethyl (), or ether linkages (). Direct linkages may enhance metabolic stability compared to hydrolytically labile groups like sulfonyl.

- Substituent Effects: Trifluoromethyl (CF₃) groups in analogues (e.g., ) are known to improve lipophilicity and bioavailability, but their absence in the target compound suggests a focus on minimizing steric bulk or toxicity.

- Heterocyclic Diversity : Analogues incorporate triazoles (), pyridines (), or benzoimidazoles (), which expand π-π stacking or hydrogen-bonding capabilities compared to the simpler imidazole-pyrrolidine system of the target.

Physicochemical and Pharmacological Properties

- Solubility : The sulfonyl group in may enhance aqueous solubility compared to the hydrophobic CF₃ groups in .

- Bioactivity : While the target compound’s activity is unspecified, analogues exhibit motifs associated with kinase inhibition (e.g., benzoimidazole-triazole in ) or GPCR modulation (pyrrolidine-amine in ).

- Purity and Characterization : Compound 41 () achieved 98.67% HPLC purity, reflecting robust synthetic protocols. Patent compounds () reported LC/MS data (e.g., m/z 546.1 for ), critical for validating structural integrity.

Biological Activity

1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine, a compound with the CAS number 1869179-74-7, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

The molecular formula of 1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine is with a molecular weight of 180.25 g/mol. The structure features a pyrrolidine ring and an imidazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1869179-74-7 |

| Molecular Formula | C₉H₁₆N₄ |

| Molecular Weight | 180.25 g/mol |

Synthesis

The synthesis of 1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine typically involves multi-step reactions starting from readily available precursors. The imidazole ring can be introduced through condensation reactions, while the pyrrolidine can be formed via cyclization methods involving amines and carbonyl compounds.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar pyrrolidine derivatives. For instance, compounds derived from pyrrolidine have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays have demonstrated that certain derivatives significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin.

Case Study:

In a comparative study, several pyrrolidine derivatives were tested for their cytotoxic effects on A549 cells. The results indicated that modifications in the substituents on the imidazole and pyrrolidine rings could enhance the anticancer activity. For example, compounds with electron-donating groups exhibited improved efficacy, reducing cell viability to as low as 61% at specific concentrations .

Antimicrobial Activity

The antimicrobial properties of 1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine have also been explored. Compounds with similar structures have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1-Methyl-Pyrrolidine | 1–8 | Antimicrobial |

| Linezolid-resistant S. aureus | 4–64 | Antimicrobial |

In one study, a derivative demonstrated favorable activity against Gram-positive pathogens with MIC values ranging from 1 to 8 µg/mL, indicating potential for development as an antimicrobial agent .

The biological activity of this compound is thought to be mediated through various mechanisms:

- Inhibition of Enzymatic Pathways : The imidazole ring may interfere with key enzymatic processes in cancer cells or bacteria.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : Some derivatives induce apoptosis in cancer cells through activation of caspases and other apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.